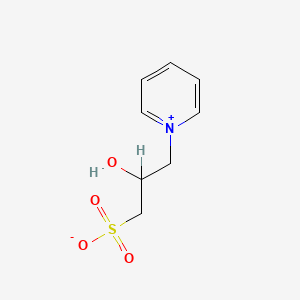

1-(2-Hydroxy-3-sulphonatopropyl)pyridinium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hydroxy-3-pyridin-1-ium-1-ylpropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S/c10-8(7-14(11,12)13)6-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPRZHQPROLZRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)CC(CS(=O)(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001014636 | |

| Record name | 1-(2-Hydroxy-3-sulphonatopropyl)pyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3918-73-8, 68928-53-0 | |

| Record name | 1-(2-Hydroxy-3-sulfopropyl)pyridinium betaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3918-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium, 1-(2-hydroxy-3-sulfopropyl)-, inner salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003918738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium, 1-(2-hydroxy-3-sulfopropyl)-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(2-Hydroxy-3-sulphonatopropyl)pyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-hydroxy-3-sulphonatopropyl)pyridinium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyridinium, 1-(2-hydroxy-3-sulfopropyl)-, inner salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2-Hydroxy-3-sulphonatopropyl)pyridinium chemical structure

An In-Depth Technical Guide to 1-(2-Hydroxy-3-sulphonatopropyl)pyridinium

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a zwitterionic compound with significant industrial applications and growing academic interest. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's core chemical principles, synthesis, characterization, and application landscape.

Introduction and Molecular Overview

This compound, also known by synonyms such as Pyridinium hydroxy propyl sulfobetaine (PPS-OH), is a unique pyridinium derivative characterized by its zwitterionic, or inner salt, structure.[1] The molecule integrates a positively charged pyridinium ring and a negatively charged sulfonate group, balanced by a hydrophilic hydroxyl group on the propyl chain.[2] This distinct architecture imparts high water solubility and makes it a valuable component in aqueous systems.[2]

While its most established role is in the electroplating industry as a leveling and brightening agent, its structural motifs are attracting attention for novel applications in materials science and biomedical fields.[2] This guide will explore both the foundational chemistry and the forward-looking potential of this versatile compound.

Chemical Structure and Physicochemical Properties

The functionality of this compound is intrinsically linked to its molecular structure. It consists of:

-

A Pyridinium Cation: A six-membered aromatic ring containing a quaternary nitrogen atom, which carries a permanent positive charge. This part of the molecule is crucial for its reactivity and its function in applications like electroplating.

-

A Sulfonate Anion: A propyl chain links the pyridinium ring to a sulfonate group (-SO₃⁻), which bears a negative charge.

-

A Hydroxyl Group: A hydroxyl (-OH) group is present on the second carbon of the propyl chain.

The coexistence of the cationic pyridinium ring and the anionic sulfonate group within the same molecule defines it as a zwitterion.[2] This structure drives strong intermolecular interactions, particularly hydrogen bonding between the hydroxyl group and the sulfonate's oxygen atoms, which governs its solid-state properties and high water solubility.[2]

Physicochemical Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO₄S | [3][4][5] |

| Molecular Weight | 217.24 g/mol | [1][3][4] |

| CAS Number | 3918-73-8 | [1][3][4][6][7] |

| Appearance | White to almost white crystalline powder or colorless to light yellow liquid (in solution) | [4] |

| Boiling Point | 111°C | [4] |

| Density | ~1.30 g/cm³ | [4] |

| Water Solubility | 1280 g/L at 23°C | [4] |

| LogP | -2 at 24°C | [4] |

| pH | 2.0 - 5.0 (for solutions) | [4] |

Synthesis Methodologies

The synthesis of this compound has evolved from traditional multi-step processes to more efficient "one-pot" methods that align with the principles of green chemistry.[2]

Conventional Two-Step Synthesis

The traditional route involves two primary stages:

-

Formation of a Halogenated Precursor: An initial reaction, often involving epichlorohydrin, creates a halogenated intermediate like sodium 3-chloro-2-hydroxypropanesulfonate.[2]

-

Reaction with Pyridine: The precursor is then reacted with pyridine, where the pyridine nitrogen displaces the halogen to form the final pyridinium compound.[2]

This method, while effective, can generate significant waste and require complex purification steps.[2]

Green Chemistry: One-Pot Synthesis Protocol

A more advanced and environmentally benign approach is the one-pot synthesis, which reduces waste, lowers production costs, and improves product quality.[8] This method combines the ring-opening of epichlorohydrin and the subsequent reaction with pyridine into a single, streamlined process.

Experimental Protocol: One-Pot Synthesis

-

Sulfitolysis/Ring-Opening:

-

Dissolve an alkali metal bisulfite or pyrosulfite (e.g., sodium metabisulfite) in water at room temperature.[8]

-

Add sodium sulfite as an auxiliary sulfonating agent to adjust the system pH to 5.2-5.5. The sulfite's role is to facilitate the primary reaction.[8]

-

Introduce a phase-transfer catalyst, such as Polyether F-6, to enhance the reaction between the aqueous and organic phases.[8]

-

Slowly add epichlorohydrin to the solution while maintaining the temperature between 40-70°C. It is advisable to purge the reactor with an inert gas like nitrogen to prevent unwanted side reactions caused by oxygen.[8] This reaction opens the epoxide ring to form the 3-chloro-2-hydroxy propanesulfonate intermediate in situ.[8]

-

-

Pyridinium Formation:

-

To the same reaction vessel containing the intermediate, add pyridine. The molar ratio of pyridine to the initial epichlorohydrin should be approximately 1-1.05:1.[9]

-

Heat the mixture to reflux (typically 95-110°C) and maintain for 10-14 hours.[8] This step facilitates the nucleophilic attack of pyridine on the chlorinated carbon, forming the C-N bond and the pyridinium ring.

-

(Optional) An additional catalyst can be added during this stage to accelerate the reaction.[9]

-

-

Purification and Isolation:

-

After the reaction is complete, add an impurity scavenger like triethylamine and stir for one hour to remove unreacted precursors.[8]

-

Perform dehydration under reduced pressure.

-

Decolorize the solution using activated carbon.

-

Adjust the final pH to 2-5.[8]

-

The final product is typically an aqueous solution of this compound.

-

Synthesis Workflow Diagram

Caption: One-pot synthesis workflow for PPS-OH.

Analytical Characterization

Confirming the structural integrity of synthesized this compound is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for this purpose.[2]

NMR Spectroscopy

While publicly available, peer-reviewed spectra for this specific compound are not widespread, the expected chemical shifts can be predicted based on its structure.[2]

Expected ¹H NMR Spectral Data:

-

Pyridinium Protons: The aromatic protons on the pyridinium ring are expected to appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the cationic nitrogen.[2]

-

Propyl Chain Protons: The protons of the hydroxy-sulphonatopropyl chain would resonate further upfield. This includes the methylene (-CH₂-) groups adjacent to the pyridinium nitrogen and the sulfonate group, and the methine (-CH-) proton attached to the hydroxyl-bearing carbon.[2]

Protocol: Sample Preparation for NMR Analysis

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterium oxide (D₂O) is an excellent choice given the compound's high water solubility.

-

Sample Dissolution: Accurately weigh approximately 5-10 mg of the solid sample (or an equivalent amount of the solution) and dissolve it in ~0.6-0.7 mL of the deuterated solvent in a clean NMR tube.

-

Homogenization: Ensure the sample is fully dissolved. Vortex the tube gently if necessary.

-

Analysis: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. The resulting spectra should be analyzed for chemical shifts, multiplicities, and integration to confirm the molecular structure.

Applications in Research and Industry

The unique zwitterionic and hydrophilic nature of this compound underpins its utility in diverse fields.

Industrial Application: Electroplating

The primary commercial use of this compound is as a powerful additive in nickel electroplating baths.[4][7]

-

Leveling Agent: It acts as a leveling agent, which is a substance that promotes the preferential filling of micro-valleys over micro-peaks on a substrate's surface. This results in a smoother, more uniform nickel deposit, effectively hiding scratches and imperfections from the underlying material.

-

Brightening Agent: In combination with other additives like saccharin and acetylenic compounds, it functions as a brightener, producing brilliant, ductile, and corrosion-resistant nickel coatings. Its presence helps prevent defects such as roughness or blackening in the plated parts.

Emerging Research Applications

The academic significance of PPS-OH and related zwitterionic pyridinium compounds is an expanding area of research.[2]

-

Materials Science: Zwitterionic polymers are known for their potential in creating proton-conducting membranes for fuel cells. The hydroxyl and sulfonate groups in PPS-OH make it a promising monomer for synthesizing such functional polymers that could facilitate proton transport.[2]

-

Biomedical Field: The biocompatibility of zwitterionic surfaces is well-documented, making them suitable for antimicrobial coatings and drug delivery systems.[2] Pyridinium salts themselves have demonstrated antimicrobial properties.[10] The structure of PPS-OH could be leveraged to design novel biocompatible coatings for medical devices or as a component in advanced drug delivery vehicles.[2]

-

Synthetic Chemistry: Pyridinium-based zwitterions can be used as versatile synthons in organic chemistry to create complex heterocyclic structures through reactions like cascade cyclizations.[2]

The pyridine scaffold is a cornerstone in drug design, found in numerous FDA-approved drugs for a wide range of therapeutic areas, including antimicrobial, antiviral, and anticancer agents.[11] While PPS-OH itself is not a drug, its pyridinium core suggests that derivatives could be explored in medicinal chemistry.[11][12]

Safety, Handling, and Storage

As with any chemical, proper handling of this compound is essential. The following information is synthesized from available Safety Data Sheets (SDS).[3][13]

| Safety Aspect | Recommendation | Source(s) |

| General Handling | Handle in a well-ventilated area. Avoid formation and inhalation of dust or aerosols. Use non-sparking tools. | [3][13] |

| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles, impervious clothing, and appropriate gloves. If exposure limits are exceeded, use a full-face respirator. | [3][13] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials and foodstuff containers. | [13] |

| First Aid (Inhalation) | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. | [3][13] |

| First Aid (Skin Contact) | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. | [3][13] |

| First Aid (Eye Contact) | Rinse with pure water for at least 15 minutes and consult a physician. | [3][13] |

| First Aid (Ingestion) | Rinse mouth with water. Do not induce vomiting. Seek medical attention. | [3] |

| Transport | Not classified as dangerous goods for transport. | [13] |

Conclusion

This compound is more than a simple industrial additive. Its zwitterionic structure provides a fascinating platform for both established and novel scientific exploration. While its role in producing high-quality metal finishes is well-understood and commercially vital, its potential as a building block for advanced polymers, biocompatible materials, and new synthetic routes presents exciting opportunities for researchers. A thorough understanding of its synthesis, properties, and handling is the foundation for unlocking its full potential in the laboratories and industries of the future.

References

- Capot Chemical.

- Ataman Kimya. 1-(2-HYDROXY-3-SULFOPROPYL)-PYRIDINIUM BETAINE. [Link]

- PubChem. pyridinium, 1-(2-hydroxy-3-sulfopropyl)-, inner salt. [Link]

- Chemos GmbH & Co.KG.

- Ataman Kimya.

- Google Patents. CN102161639A - Method for synthesizing pyridinium hydroxy propyl sulfobetaine.

- Google Patents. EP0752420A1 - Process for the preparation of 1-(3-sulphopropyl)-pyridinium-betaine.

- ChemBK. 1-(2-HYDROXY-3-SULFOPROPYL)-PYRIDINIUM BETAINE. [Link]

- G-Biosciences.

- MDPI. Synthesis and Antimicrobial Activity of Some Pyridinium Salts. [Link]

- PubMed Central (PMC).

- Google Patents. CN103922997A - Synthetic method of pyridinium hydroxy propyl sulfobetaine.

- PubMed Central (PMC). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

Sources

- 1. pyridinium, 1-(2-hydroxy-3-sulfopropyl)-, inner salt | C8H11NO4S | CID 107192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. capotchem.com [capotchem.com]

- 4. 1-(2-Hydroxy-3-sulfopropyl)-pyridinium betane | 3918-73-8 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. electroplating.alfa-chemistry.com [electroplating.alfa-chemistry.com]

- 7. 1-(2-Hydroxy-3-sulfonatopropyl)pyridinium-India Fine Chemicals [indiafinechemicals.com]

- 8. CN103922997A - Synthetic method of pyridinium hydroxy propyl sulfobetaine - Google Patents [patents.google.com]

- 9. CN102161639A - Method for synthesizing pyridinium hydroxy propyl sulfobetaine - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

1-(2-Hydroxy-3-sulphonatopropyl)pyridinium physical properties

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Hydroxy-3-sulphonatopropyl)pyridinium (PPS-OH)

Executive Summary

This compound, commonly referred to as PPS-OH or Pyridinium hydroxy propyl sulfobetaine, is a zwitterionic organic compound with significant industrial applications, most notably as a high-performance leveling and brightening agent in nickel electroplating baths.[1][2] Its unique molecular architecture, featuring a positively charged pyridinium ring and a negatively charged sulfonate group on the same molecule, defines it as an inner salt. This zwitterionic nature is the cornerstone of its physicochemical properties, governing its exceptional water solubility, high polarity, and thermal characteristics. This guide provides a comprehensive analysis of these properties, offering both quantitative data and the underlying scientific principles for researchers, material scientists, and professionals in the field of chemical engineering and drug development.

Molecular Structure and Chemical Identity

Nomenclature and Core Identifiers

The unambiguous identification of a chemical entity is paramount for research and application. PPS-OH is known by several synonyms, and its core identifiers are summarized below.

| Identifier | Value |

| IUPAC Name | 2-Hydroxy-3-(pyridin-1-ium-1-yl)propane-1-sulfonate[3] |

| Common Synonyms | PPS-OH, Pyridinium hydroxy propyl sulfobetaine[1] |

| CAS Number | 3918-73-8[1][3] |

| Molecular Formula | C₈H₁₁NO₄S[1] |

| Molecular Weight | 217.24 g/mol [1] |

| InChI Key | RJPRZHQPROLZRW-UHFFFAOYSA-N[1][4] |

The Zwitterionic Architecture

The defining characteristic of PPS-OH is its zwitterionic, or inner salt, structure.[4][5] Unlike a simple salt composed of separate cations and anions, PPS-OH incorporates both a permanent positive charge on the quaternized nitrogen of the pyridinium ring and a negative charge on the deprotonated sulfonate group.[6][7] These opposing charges are covalently linked via a hydroxypropyl chain.

This structure dictates the molecule's behavior:

-

High Polarity: The distinct, charge-separated regions create a highly polar molecule.

-

Amphoteric Nature: Zwitterions can act as both an acid (proton donor) and a base (proton acceptor), contributing to their utility in various pH environments.[8]

-

Strong Intermolecular Forces: In the solid state, strong electrostatic interactions between the charged moieties of adjacent molecules result in a stable crystal lattice, a property characteristic of ionic compounds.[9]

Fundamental Physical Properties

The macroscopic physical properties of PPS-OH are a direct manifestation of its underlying molecular structure.

| Property | Value / Description |

| Physical State | Pure form: White crystalline solid.[1] Commercial form: Colorless to light yellow transparent liquid (typically 40-50% aqueous solution).[1][10] |

| Boiling Point | 111°C (for aqueous solution).[1][10] The pure compound is expected to decompose at high temperatures before boiling, a common trait for zwitterionic salts. |

| Density | ~1.30 g/cm³[1][10] |

| Vapor Pressure | 0 Pa at 25°C[1][10] |

Solution-Based Properties and Behavior

The utility of PPS-OH, particularly in electroplating, is intrinsically linked to its behavior in aqueous solutions.

Solubility Profile

PPS-OH exhibits exceptionally high solubility in water and other polar solvents.

| Property | Value |

| Water Solubility | 1280 g/L at 23°C[1][10] |

| LogP (Octanol/Water) | -2.0 at 24°C[1][10] |

| pH (Solution) | 2.0 - 5.0[1][10] |

The high water solubility is a direct result of the zwitterionic structure. The positively charged pyridinium head and negatively charged sulfonate tail, along with the hydrogen-bonding capability of the hydroxyl group, interact strongly with polar water molecules, facilitating dissolution. The extremely low LogP value quantitatively confirms its hydrophilic nature, indicating a strong preference for the aqueous phase over a non-polar lipid phase.

Caption: Solvation mechanism of PPS-OH in water.

Spectroscopic and Chromatographic Characterization

Confirming the identity and purity of PPS-OH requires standard analytical techniques. The choice of methodology is guided by the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation. For PPS-OH, the spectrum is expected to show distinct signals corresponding to the different proton environments.[4]

-

Aromatic Region (δ 7.0-9.0 ppm): Protons on the pyridinium ring would appear in this downfield region due to the deshielding effect of the aromatic ring current and the positive charge on the nitrogen atom.

-

Aliphatic Region (δ 2.5-5.0 ppm): The protons of the hydroxy-sulphonatopropyl chain would resonate here. The methine proton attached to the hydroxyl-bearing carbon and the methylene groups adjacent to the pyridinium nitrogen and sulfonate group would each have characteristic chemical shifts and splitting patterns.

-

Sample Preparation: Accurately weigh 5-10 mg of the PPS-OH sample.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O), given its high water solubility. D₂O is the solvent of choice to avoid a large interfering solvent peak from water protons.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Collect the ¹H NMR spectrum using standard parameters. Typically, 16-64 scans are sufficient for a good signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and assign the chemical shifts relative to a suitable internal or external standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for assessing the purity of PPS-OH and quantifying potential impurities from its synthesis.[4] Due to the compound's high polarity and ionic nature, specialized chromatographic modes are required.

-

Causality of Method Choice: Standard reversed-phase C18 columns are often ineffective as the polar PPS-OH molecule has little retention. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is a superior choice. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, allowing for the effective retention and separation of highly polar analytes like PPS-OH.

Caption: General workflow for HPLC purity analysis of PPS-OH.

-

Mobile Phase Preparation: Prepare an aqueous buffer (e.g., 20 mM ammonium formate, pH 3.0) as Mobile Phase A. Use acetonitrile as Mobile Phase B.

-

Standard/Sample Preparation: Prepare a stock solution of PPS-OH standard at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B. Prepare the sample to be tested at the same concentration.

-

Instrumentation: Use an HPLC system equipped with a quaternary pump, autosampler, column oven, and a suitable detector (e.g., UV at 254 nm for the pyridinium ring or an Evaporative Light Scattering Detector (ELSD) for universal detection).

-

Chromatographic Conditions:

-

Column: HILIC column (e.g., silica-based with amide or diol functional groups).

-

Column Temperature: 30°C.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Gradient: Start with a high percentage of acetonitrile (e.g., 90%) and run a gradient to increase the aqueous buffer concentration to elute the polar PPS-OH.

-

-

Data Analysis: Integrate the peak corresponding to PPS-OH and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Synthesis and Purity Considerations

The primary route for synthesizing PPS-OH involves the reaction of pyridine with a halogenated precursor, typically sodium 3-chloro-2-hydroxypropanesulfonate.[4] Understanding this pathway is crucial for anticipating potential impurities, which may include unreacted pyridine, the precursor salt, or byproducts from side reactions. The self-validating protocols described above (NMR and HPLC) are essential for ensuring the final product meets the high purity standards required for its applications.

Conclusion

The physical properties of this compound are fundamentally governed by its zwitterionic molecular structure. Its high water solubility, low LogP value, and characteristic thermal behavior are all direct consequences of the permanent positive and negative charges held within a single molecule. A thorough understanding of these properties, validated through robust analytical methods like NMR and specialized HPLC techniques, is critical for its effective application in materials science, particularly in the formulation of advanced electroplating solutions.

References

- Mallak. (n.d.). Pyridinium Sodium Salt (PPS 8000). [Link]

- Ataman Kimya. (n.d.). 1-(2-HYDROXY-3-SULFOPROPYL)-PYRIDINIUM BETAINE. [Link]

- Ataman Kimya. (n.d.).

- PubChem. (n.d.). 3-(1-Pyridinio)

- RSC Publishing. (n.d.). Synthesis and characterization of soluble pyridinium-containing copolyimides. [Link]

- ChemBK. (2024). Pyridinium propyl sulfobetaine. [Link]

- MDPI. (n.d.). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. [Link]

- CP Lab Safety. (n.d.). 1-(3-Sulfopropyl)pyridinium Hydroxide Inner Salt, 250g, Each. [Link]

- Study.com. (n.d.). Video: Zwitterion | Definition, Structure & Properties. [Link]

- Study.com. (n.d.). Zwitterion | Definition, Structure & Properties - Lesson. [Link]

- PubChem. (n.d.). pyridinium, 1-(2-hydroxy-3-sulfopropyl)-, inner salt. [Link]

- India Fine Chemicals. (n.d.).

- Turito. (2022).

- University of Babylon. (n.d.).

- MedSchoolCoach. (n.d.).

Sources

- 1. 1-(2-Hydroxy-3-sulfopropyl)-pyridinium betane | 3918-73-8 [chemicalbook.com]

- 2. Pyridinium Sodium Salt (PPS 8000), 3918-73-8, Pyridinium hydroxy propyl sulfobetaine, 2-hydroxy-3-(pyridinium-1-yl) propane-1-sulfonate; PPS-OH; CAS 3918-73-8, [mallakchemicals.com]

- 3. 1-(2-Hydroxy-3-sulfonatopropyl)pyridinium-India Fine Chemicals [indiafinechemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. pyridinium, 1-(2-hydroxy-3-sulfopropyl)-, inner salt | C8H11NO4S | CID 107192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Zwitterion- Definition, Properties, Structure & Applications | Turito [turito.com]

- 7. medschoolcoach.com [medschoolcoach.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Zwitterion | Definition, Structure & Properties - Video | Study.com [study.com]

- 10. 1-(2-Hydroxy-3-sulfonatopropyl)pyridinium | 3918-73-8 [m.chemicalbook.com]

An In-depth Technical Guide to the Characterization of Zwitterionic Polyphenylsulfone Surfaces

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zwitterionic polymers represent a frontier in biocompatible and antifouling materials, critical for advancing medical devices, drug delivery systems, and biosensors. By conferring a zwitterionic character to robust engineering polymers like Polyphenylsulfone (PPSU), materials with exceptional mechanical, thermal, and chemical stability can be endowed with superior biological interface properties. This guide provides a comprehensive overview of the core principles and methodologies for the synthesis and, most critically, the definitive characterization of zwitterionic PPSU surfaces. We delve into the foundational techniques required to validate zwitterionic functionality, including zeta potential analysis to determine the isoelectric point, spectroscopic methods (FTIR, XPS) to confirm chemical modification, and contact angle goniometry to quantify surface wettability. Each section is designed to provide not just procedural steps but the causal logic behind experimental choices, ensuring a self-validating system of characterization. This document serves as a technical resource for scientists and engineers dedicated to developing and verifying the next generation of advanced biomaterials.

Introduction: The Imperative for Zwitterionic Surfaces

In the realm of biomedical and pharmaceutical sciences, the interface between a synthetic material and a biological environment is paramount. Unwanted protein adsorption, or biofouling, is the initial event that can trigger a cascade of adverse reactions, from implant rejection and bacterial biofilm formation to loss of sensor activity and unpredictable drug release profiles[1]. Polyphenylsulfone (PPSU) is a high-performance thermoplastic known for its outstanding hydrolytic stability, chemical resistance, and mechanical toughness, making it a choice material for medical and separation applications[2]. However, its intrinsically hydrophobic nature renders it susceptible to biofouling[3].

The solution lies in surface modification. Inspired by the composition of mammalian cell membranes, which are rich in zwitterionic phospholipid headgroups, researchers have developed strategies to create "zwitterated" surfaces[4]. A zwitterionic surface contains an equal number of positive and negative charges, resulting in overall charge neutrality and the ability to tightly bind a layer of water via electrostatic interactions[5][6]. This robust hydration layer acts as a physical and energetic barrier, effectively preventing the nonspecific adsorption of proteins and cells[7].

This guide focuses on the critical—and often nuanced—process of characterizing Polyphenylsulfone surfaces that have been modified to exhibit zwitterionic properties. For clarity, this document addresses the polymeric modification of PPSU, a process distinct from the use of small molecules like Pyridinium hydroxyl propyl sulphobetaine (sometimes abbreviated PPS-OH), which are used in other industries. The successful endowment of zwitterionic properties is not merely a synthetic outcome; it is a functional state that must be rigorously proven.

Synthesis Pathways for Zwitterionic PPSU

Achieving a zwitterionic PPSU surface typically involves the modification of the base polymer rather than the polymerization of zwitterionic monomers from scratch, which can be synthetically challenging[8]. The primary strategies involve post-polymerization modification, where zwitterionic groups are attached to the existing PPSU backbone or surface.

Common approaches include:

-

Surface-Initiated Polymerization ("Grafting From"): This powerful technique involves anchoring polymerization initiators to the PPSU surface, from which zwitterionic polymer brushes (e.g., poly(sulfobetaine methacrylate), PSBMA) are grown. This creates a dense, covalently bound layer of the desired functionality[9][10].

-

Blending with Zwitterionic Copolymers: Zwitterionic copolymers can be synthesized separately and then blended into the PPSU casting solution before membrane fabrication via phase inversion[11][12]. During the phase inversion process, the amphiphilic nature of the zwitterionic copolymer encourages its migration to the membrane-water interface, enriching the surface with the desired functionality[1][11].

-

Chemical Grafting ("Grafting To"): This involves synthesizing zwitterionic polymers with reactive end-groups that can then be covalently attached to a functionalized PPSU surface[13].

Regardless of the synthetic route, the end goal is a surface presenting a high density of paired anionic (e.g., sulfonate -SO₃⁻, carboxylate -COO⁻) and cationic (e.g., quaternary ammonium -N⁺R₃) groups[8].

The Physicochemical Basis of Zwitterionic Behavior

The hallmark of a zwitterionic material is its pH-dependent surface charge, which culminates in an isoelectric point (IEP) . The IEP is the specific pH at which the material has a net charge of zero[14][15].

-

Below the IEP (pH < IEP): In acidic conditions, anionic groups (like carboxylates) may become protonated, leaving the cationic groups dominant. The surface exhibits a net positive charge.

-

At the IEP (pH = IEP): The number of accessible positive and negative charges is perfectly balanced. The net surface charge is zero.

-

Above the IEP (pH > IEP): In basic conditions, cationic groups (like protonated amines) may be deprotonated, leaving the anionic groups dominant. The surface exhibits a net negative charge.

This charge behavior is a direct consequence of the pKa of the acidic groups and the pKb of the basic groups on the polymer[16]. For robust zwitterionic materials like polysulfobetaines, the charges are permanent (quaternary ammonium and sulfonate groups), leading to a stable zwitterionic state over a broad pH range[4]. The primary evidence of this behavior is captured through zeta potential analysis.

Core Characterization Methodologies: A Validating Workflow

A multi-faceted approach is essential to unequivocally confirm the zwitterionic character of a modified PPSU surface. The results from each technique should logically support the others, creating a self-validating experimental framework.

Figure 1: A comprehensive workflow diagram illustrating the path from synthesis to characterization and functional validation of zwitterionic PPSU surfaces.

Zeta Potential Analysis: Identifying the Isoelectric Point

Zeta potential measures the electrical potential at the slipping plane of a particle or surface in a liquid and is the most direct method for determining the IEP[17]. For flat surfaces like membranes, streaming potential measurements are used, which are then converted to zeta potential[18].

Causality: A true zwitterionic surface will exhibit a characteristic charge reversal as the pH of the surrounding electrolyte is varied. By plotting zeta potential versus pH, one can pinpoint the exact pH where the potential is zero—the isoelectric point. This is the definitive signature of a zwitterionic surface. For many biocompatible zwitterionic polymers, the IEP is designed to be near physiological pH (~7.4)[19].

Experimental Protocol: Streaming Potential Measurement

-

Sample Preparation: Mount two identical samples of the modified PPSU membrane in the measuring cell of a surface zeta potential analyzer, creating a narrow channel between them.

-

Electrolyte Selection: Prepare a standard electrolyte solution (e.g., 1 mM KCl). This low concentration allows surface effects to dominate.

-

Initial Measurement: Pump the electrolyte solution through the channel at a defined pressure. Measure the resulting streaming potential (the voltage difference created by the flow of ions in the diffuse layer).

-

pH Titration: Using an automated titrator connected to the instrument, incrementally add small amounts of acid (e.g., 0.1 M HCl) to lower the pH to a starting point (e.g., pH 3).

-

Data Collection: Titrate the electrolyte from acidic to basic (e.g., pH 3 to 10) by adding a base (e.g., 0.1 M NaOH). At each pH increment, allow the system to equilibrate and record the streaming potential.

-

Calculation: The instrument's software converts the streaming potential and pressure data into zeta potential values for each pH point using the Helmholtz-Smoluchowski equation.

-

Analysis: Plot zeta potential (mV) vs. pH. The pH at which the curve crosses the Zeta Potential = 0 mV axis is the Isoelectric Point (IEP).

Figure 2: Conceptual plot of zeta potential vs. pH, showing the isoelectric point (IEP) where the surface charge is neutral.

Spectroscopic Confirmation: FTIR and XPS

While zeta potential confirms the zwitterionic behavior, spectroscopic techniques confirm the underlying chemical structure.

FTIR, particularly in Attenuated Total Reflectance (ATR) mode for surfaces, identifies the vibrational modes of chemical bonds, providing a molecular fingerprint of the surface modification.

Causality: Successful grafting of a zwitterionic polymer like PSBMA onto PPSU will introduce new chemical bonds that are absent in the pristine material. Detecting the characteristic absorption peaks for these new groups provides direct evidence of the modification.

Protocol & Interpretation:

-

Acquire a background spectrum of the clean ATR crystal.

-

Press the modified PPSU sample firmly against the crystal and acquire the sample spectrum.

-

Analyze the resulting spectrum for key peaks. For a PSBMA-modified surface, look for:

-

~1730 cm⁻¹: C=O stretching from the ester group in the methacrylate backbone[20].

-

~1480 cm⁻¹: Asymmetric bending of the N⁺-(CH₃)₃ quaternary ammonium group[20].

-

~1035 cm⁻¹: Symmetric stretching of the sulfonate group (SO₃⁻)[20][21].

-

Broad peak ~3400 cm⁻¹: O-H stretching from strongly bound water molecules, indicative of a highly hydrophilic surface[22].

-

XPS is a highly surface-sensitive technique that provides elemental composition and chemical state information for the top 5-10 nm of a material[23].

Causality: The introduction of zwitterionic side chains will change the elemental composition of the surface. Detecting elements specific to the zwitterionic moiety (like nitrogen and sulfur for sulfobetaine) that are not present in the PPSU backbone confirms the surface modification. High-resolution scans of these elements can also confirm their chemical state (e.g., quaternary nitrogen vs. other amine forms).

Protocol & Interpretation:

-

Place the modified PPSU sample in the ultra-high vacuum chamber of the XPS instrument.

-

Acquire a survey scan to identify all elements present on the surface.

-

Acquire high-resolution scans for key elements: C 1s, O 1s, N 1s, and S 2p.

-

Analysis:

-

Survey Scan: Compare the spectrum of the modified sample to a pristine PPSU control. The appearance of N 1s and S 2p peaks is strong evidence of modification[24][25].

-

N 1s High-Resolution Scan: A peak at a binding energy of ~402.5 eV is characteristic of a quaternary ammonium nitrogen (N⁺), confirming the cationic part of the zwitterion[23].

-

S 2p High-Resolution Scan: A peak at ~168 eV is characteristic of sulfur in a sulfonate group (SO₃⁻), confirming the anionic part[23].

-

Surface Wettability: Contact Angle Goniometry

A defining characteristic of a zwitterionic surface is its exceptional hydrophilicity due to the formation of a tightly bound hydration layer[4]. This is quantified by measuring the static water contact angle[26][27].

Causality: Pristine PPSU is hydrophobic, exhibiting a high water contact angle. A successful zwitterionic modification will create a highly hydrophilic surface that water spreads across easily, resulting in a significantly lower contact angle[24][28]. A low contact angle is a direct consequence of the high surface energy and water-binding capacity of the zwitterionic groups.

Experimental Protocol: Sessile Drop Method

-

Sample Placement: Place the dry, modified PPSU sample on the flat stage of the contact angle goniometer[29].

-

Droplet Deposition: Use an automated or manual syringe to gently deposit a small droplet (e.g., 2-5 µL) of deionized water onto the surface.

-

Image Capture: A high-resolution camera captures a profile image of the droplet at the moment of contact.

-

Angle Measurement: Software analyzes the image to measure the angle formed at the three-phase (solid-liquid-vapor) contact line[30].

-

Replication: Repeat the measurement at multiple locations on the sample surface to ensure statistical reliability.

Expected Results: Pristine PPSU typically has a water contact angle >80°. A well-modified zwitterionic PPSU surface should exhibit a contact angle <20°, and often <10°, indicating superhydrophilicity[31].

Summary of Validating Data

The collective evidence from these techniques provides a robust and defensible confirmation of zwitterionic character.

| Technique | Principle | Information Obtained | Expected Result for Zwitterionic PPSU |

| Zeta Potential | Measures surface charge in an electrolyte. | Determines surface charge as a function of pH. | A clear isoelectric point (IEP) where the zeta potential curve crosses 0 mV.[19] |

| FTIR-ATR | Measures absorption of infrared light by molecular bonds. | Identifies chemical functional groups on the surface. | Appearance of new peaks for sulfonate (~1035 cm⁻¹), quaternary ammonium (~1480 cm⁻¹), and carbonyl (~1730 cm⁻¹).[20] |

| XPS | Measures binding energies of core-level electrons ejected by X-rays. | Determines surface elemental composition and chemical states. | Presence of N 1s (~402.5 eV) and S 2p (~168 eV) peaks, confirming N⁺ and SO₃⁻ states.[23][24] |

| Contact Angle | Measures the angle of a water droplet on a surface. | Quantifies surface wettability/hydrophilicity. | Significant decrease in water contact angle from >80° (pristine) to <20° (modified).[31] |

Applications in Drug Development and Biomedical Fields

The successful characterization of zwitterionic PPSU surfaces is the gateway to their application in high-value areas:

-

Medical Implants and Devices: Coatings that resist biofouling can reduce the risk of implant-associated infections and improve the long-term biocompatibility of devices like catheters and stents[23].

-

Drug Delivery Systems: Zwitterionic coatings on nanoparticles can create "stealth" carriers that evade the immune system, leading to longer circulation times and more effective targeting of therapeutics.

-

Biosensors and Diagnostics: An antifouling surface ensures that sensors only respond to the target analyte, preventing nonspecific protein adsorption that would otherwise lead to false signals and sensor failure.

Conclusion

The transformation of Polyphenylsulfone from a robust but bio-inert polymer into a biocompatible, antifouling material through zwitterionic modification represents a significant advancement in materials science. However, this transformation must be verified through a rigorous and logical characterization workflow. By integrating zeta potential analysis to prove the defining isoelectric point, spectroscopic techniques (FTIR and XPS) to confirm the covalent modification, and contact angle goniometry to demonstrate the functional hydrophilic outcome, researchers can be confident in the zwitterionic nature of their materials. This multi-technique, self-validating approach is fundamental to ensuring the safety, efficacy, and reliability of zwitterionic PPSU in demanding biomedical and pharmaceutical applications.

References

- Zwitteration: Coating Surfaces with Zwitterionic Functionality to Reduce Nonspecific Adsorption. (2014). Langmuir. [Link]

- Zwitterionic materials for antifouling membrane surface construction. (2016).

- Zwitterionic materials for antifouling membrane surface construction. (2016). ScienceDirect. [Link]

- Zwitterionic materials for antifouling membrane surface construction. (2016).

- Understanding the Antifouling Mechanism of Zwitterionic Monomer-Grafted Polyvinylidene Difluoride Membranes: A Comparative Experimental and Molecular Dynamics Simulation Study. (2019).

- Grafting of Zwitterionic Polymers on Zirconia Surfaces: An XPS Investig

- Functional Zwitterionic Polymers on Surface: Structures and Applications. (2019).

- Grafting of Zwitterionic Polymers on Zirconia Surfaces: An XPS Investig

- Synthesis and Characterization of Zwitterionic Polymer Brush Functionalized Hydrogels with Ionic Responsive Coefficient of Friction. (2020). PubMed. [Link]

- Structure of water incorporated in sulfobetaine polymer films as studied by

- Zwitterionic Polyelectrolytes: A Review. (2007).

- Zwitterionic chitosan derivatives for pH-sensitive stealth co

- Zwitterionic polymer/ polydopamine coating reduce acute inflammatory tissue responses to neural implants. (2017). PMC. [Link]

- KeyLink Contact Angle Goniometer for Precise Surface Testing. (n.d.). KeyLink. [Link]

- Fluorinated Zwitterionic Polymers as Dynamic Surface Coatings. (2022). The Royal Society of Chemistry. [Link]

- The role of contact angle in superhydrophilic antifog surfaces. (2024). Biolin Scientific. [Link]

- Zwitterionic Polysulfone Copolymer/Polysulfone Blended Ultrafiltration Membranes with Excellent Thermostability and Antifouling Properties. (2017). MDPI. [Link]

- Fluorinated zwitterionic polymers as dynamic surface co

- Structures and Synthesis of Zwitterionic Polymers. (2018). MDPI. [Link]

- Synthesis and Characterization of Zwitter ion Functionalized Polysulfone Membrane. (2018).

- Contact Angle Goniometer 101: Guide to Measuring Contact Angle. (2024). Brighton Science. [Link]

- Zwitterions and Isoelectric Point – MCAT Biochemistry. (n.d.). MedSchoolCoach. [Link]

- Contact Angle Measurement / Goniometry. (n.d.). Surface Science Western. [Link]

- A Biofouling Resistant Zwitterionic Polysulfone Membrane Prepared by a Dual-B

- Zeta Potential Measurements and Zwitterions. (n.d.).

- Structure of Water Incorporated in Sulfobetaine Polymer Films as Studied by ATR-FTIR. (2005).

- How to do a contact angle measurement (Quickstart guide). (2022). YouTube. [Link]

- Polysulfone Membranes: Here, There and Everywhere. (2026). MDPI. [Link]

- Structures and Synthesis of Zwitterionic Polymers. (2018). Polymers. [Link]

- The FT-IR spectra of pSBMA, bare-CF and pSBMA-CF. (2024).

- Recent Advancements in Polyphenylsulfone Membrane Modification Methods for Separation Applic

- Interpretation of Fourier Transform Infrared Spectra (FTIR). (2023). Indonesian Journal of Science & Technology. [Link]

- Zeta Potential Analyzer - Quick and reliable surface charge analysis on various m

Sources

- 1. Zwitterionic materials for antifouling membrane surface construction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advancements in Polyphenylsulfone Membrane Modification Methods for Separation Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Biofouling Resistant Zwitterionic Polysulfone Membrane Prepared by a Dual-Bath Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zwitteration: Coating Surfaces with Zwitterionic Functionality to Reduce Nonspecific Adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zwitterionic materials for antifouling membrane surface construction - Harbin Institute of Technology [scholar.hit.edu.cn]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Fluorinated zwitterionic polymers as dynamic surface coatings - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. medschoolcoach.com [medschoolcoach.com]

- 16. d-nb.info [d-nb.info]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. Zwitterionic chitosan derivatives for pH-sensitive stealth coating - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Structure of water incorporated in sulfobetaine polymer films as studied by ATR-FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Zwitterionic polymer/ polydopamine coating reduce acute inflammatory tissue responses to neural implants - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Grafting of Zwitterionic Polymers on Zirconia Surfaces: An XPS Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. keylinktech.com [keylinktech.com]

- 27. Contact Angle Measurement / Goniometry - Surface Science Western [surfacesciencewestern.com]

- 28. Synthesis and Characterization of Zwitterionic Polymer Brush Functionalized Hydrogels with Ionic Responsive Coefficient of Friction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. youtube.com [youtube.com]

- 30. brighton-science.com [brighton-science.com]

- 31. biolinscientific.com [biolinscientific.com]

Introduction: The Pivotal Role of 2-Amino-6-chloropurine in Medicinal Chemistry

A Senior Application Scientist's In-Depth Technical Guide to 2-Amino-6-chloropurine

Editor's Note: The CAS number provided in the topic (3918-73-8) corresponds to 1-(2-Hydroxy-3-sulfopropyl)-pyridinium betane, a chemical primarily used in the electroplating industry. Given the specified audience of researchers, scientists, and drug development professionals, and the nature of the requested in-depth technical guide, it is highly probable that the intended compound was 2-Amino-6-chloropurine (CAS: 10310-21-1) . This purine derivative is a critical intermediate in the synthesis of antiviral medications and aligns with the scientific context of the prompt. This guide will, therefore, focus on 2-Amino-6-chloropurine.

2-Amino-6-chloropurine, also known as 6-chloroguanine, is a modified purine base that serves as a cornerstone in the synthesis of a multitude of biologically active nucleoside analogs. Its strategic importance lies in its ability to act as a versatile precursor to guanine and its derivatives. The chloro-group at the 6-position provides a reactive site for nucleophilic substitution, enabling the introduction of various functionalities, which is a key step in the development of antiviral and anticancer therapeutics.[1][2] This guide offers a comprehensive overview of the physicochemical properties, synthesis, and applications of 2-amino-6-chloropurine, with a particular focus on its utility in drug discovery and development.

Physicochemical and Spectral Properties

A thorough understanding of the physical and chemical characteristics of 2-amino-6-chloropurine is fundamental for its effective utilization in synthesis and research.[3]

General Properties

| Property | Value | Source |

| CAS Number | 10310-21-1 | [4][5] |

| Molecular Formula | C5H4ClN5 | [3][4] |

| Molecular Weight | 169.57 g/mol | [3][4] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | >300 °C | [3] |

Solubility Profile

The solubility of 2-amino-6-chloropurine is a critical parameter for its use in various reaction conditions. It exhibits limited solubility in water but is more soluble in organic solvents.[3][6]

| Solvent | Solubility (g/L at 20°C) | Source |

| Water | 1.7 | [3] |

| Dimethyl Sulfoxide (DMSO) | High | [6][7] |

| N,N-Dimethylformamide (DMF) | High | [6][7] |

A study on the solubility of 2-amino-6-chloropurine in twelve different solvents revealed that its solubility increases with temperature. The highest solubility was observed in DMSO, followed by DMF, while the lowest was in water.[6][7]

Spectral Data

The structural identity of 2-amino-6-chloropurine is confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): Both 1H and 13C NMR spectra are available for structural elucidation.[8][9][10]

-

Mass Spectrometry (MS): Mass spectral data confirms the molecular weight of the compound.[8]

-

Infrared (IR) and Raman Spectroscopy: IR and Raman spectra provide information about the functional groups present in the molecule.[8][11]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are also available for this compound.[8]

Synthesis of 2-Amino-6-chloropurine: A Key Intermediate

2-Amino-6-chloropurine is primarily synthesized from guanine. The process involves the chlorination of the hydroxyl group at the 6-position of the purine ring. Several methods have been developed to achieve this transformation, often employing phosphorus oxychloride (POCl3) as the chlorinating agent.[12][13]

One common synthetic approach involves the reaction of guanine with phosphorus oxychloride in the presence of a phase transfer catalyst, such as tetraethylammonium chloride, in a solvent like acetonitrile.[13] Another method involves the use of 2,9-diacylated guanine derivatives, which are then chlorinated and subsequently deprotected.[1] The overall yield and purity of the final product can be influenced by the specific reaction conditions and purification methods employed.[12][14][15]

Caption: A simplified workflow for the synthesis of 2-Amino-6-chloropurine from guanine.

Applications in Drug Discovery and Development

The primary application of 2-amino-6-chloropurine is as a crucial intermediate in the synthesis of antiviral drugs, particularly those used to treat herpes virus infections.[2]

Precursor to Antiviral Nucleoside Analogs

2-Amino-6-chloropurine is a key starting material for the synthesis of penciclovir and its prodrug, famciclovir.[1] The synthesis involves the alkylation of the N9 position of the purine ring with a suitable side chain, followed by the hydrolysis of the 6-chloro group to a hydroxyl group, yielding the desired guanine analog.[16]

Caption: The synthetic pathway from 2-Amino-6-chloropurine to antiviral agents.

Biochemical Research

Beyond its role in drug synthesis, 2-amino-6-chloropurine and its derivatives are valuable tools in biochemical research. For instance, 2-amino-6-chloropurine riboside (6-chloroguanosine) is used in studies of RNA structure and function, as a building block for RNA synthesis, and in biochemical assays to investigate enzyme activity.[17] It has also been investigated for its own potential therapeutic properties in cancer and viral infections.[17]

The mode of action of related compounds, such as 2-amino-6-chloro-1-deazapurine, has been studied, revealing that its active form is a nucleotide that inhibits purine nucleotide biosynthesis.[18] This highlights the potential for derivatives of 2-amino-6-chloropurine to act as antimetabolites.

Safety and Handling

Detailed safety information for 2-amino-6-chloropurine is available in its Safety Data Sheet (SDS). General precautions include avoiding dust formation and contact with skin and eyes.[19] Standard personal protective equipment, such as gloves and safety goggles, should be used when handling this compound.[19][20] While comprehensive toxicological data is not always readily available in the provided search results, it is noted that prolonged or repeated exposure may cause irritation.[21]

Conclusion

2-Amino-6-chloropurine is a molecule of significant importance in the pharmaceutical industry, serving as a versatile and indispensable building block for the synthesis of potent antiviral medications. Its well-defined physicochemical properties and established synthetic routes make it a reliable intermediate for drug development professionals. A thorough understanding of its chemistry and applications is crucial for researchers and scientists working at the forefront of medicinal chemistry and drug discovery.

References

- LookChem. (n.d.). Cas 3918-73-8, 1-(2-Hydroxy-3-sulfopropyl)-pyridinium betane.

- The Chemical Profile of 2-Amino-6-chloropurine: Properties and Specifications. (n.d.).

- Li, W., Zhu, Y., Wang, X., & Zheng, M. (2019). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents.

- Li, W., Zhu, Y., Wang, X., & Zheng, M. (2019). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents.

- Ataman Kimya. (n.d.). PYRIDYL HYDROXYPROPANE SULFONATE (PPSOH).

- Todini Chemicals. (n.d.). PPS-OH - Distributor & Supplier | CAS 3918-73-8.

- Hill, D. L., & Hill, S. J. (1984). Mode of action of 2-amino-6-chloro-1-deazapurine. Biochemical Pharmacology, 33(2), 261–271. [Link]

- Pyridinium Hydroxy Sulfopropyl Betaine CAS # [3918-73-8] (PPSOH). (n.d.).

- Robins, M. J., et al. (Patent 0736027). GUANINE SYNTHONS FOR PEPTIDE NUCLEIC ACID SYNTHESIS AND METHOD FOR PRODUCTION.

- PubChem. (n.d.). 2-Amino-6-chloropurine.

- SpectraBase. (n.d.). 2-Amino-6-chloropurine - Optional[13C NMR] - Spectrum.

- One-step synthetic method of 2-amino-6-chloropurine. (n.d.). ResearchGate.

- Google Patents. (n.d.). WO1993015075A1 - Preparation of 2-amino-6-chloropurine.

- Google Patents. (n.d.). CN101139348A - The synthetic method of 2-amino-6-chloropurine.

- Google Patents. (n.d.). CN113234077B - Synthesis method of 2-amino-6-chloropurine.

- iChemical. (n.d.). 1-(2-Hydroxy-3-sulfopropyl)-pyridinium betane, CAS No. 3918-73-8.

- SpectraBase. (n.d.). 2-Amino-6-chloropurine - Optional[Raman] - Spectrum.

- Capot Chemical. (n.d.). MSDS of 1-(2-hydroxy-3-sulphonatopropyl)pyridinium.

- Eureka | Patsnap. (n.d.). A kind of synthetic method of hydroxypropanesulfonic acid pyridinium salt.

- Google Patents. (n.d.). CN103922997A - Synthetic method of pyridinium hydroxy propyl sulfobetaine.

- Mallak. (n.d.). Pyridinium Sodium Salt (PPS 8000).

- Google Patents. (n.d.). US4736029A - Process for preparing 2-amino-6-chloropurine.

- The Chemical Backbone: Understanding 2-Amino-6-chloropurine's Role. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

Sources

- 1. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Amino-6-chloropurine | 10310-21-1 | FA02581 | Biosynth [biosynth.com]

- 5. 2-Amino-6-chloropurine 97 10310-21-1 [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-Amino-6-chloropurine | C5H4ClN5 | CID 5360349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. 2-Amino-6-chloropurine Riboside(2004-07-1) 1H NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. US4736029A - Process for preparing 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 14. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 15. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 16. GUANINE SYNTHONS FOR PEPTIDE NUCLEIC ACID SYNTHESIS AND METHOD FOR PRODUCTION - Patent 0736027 [data.epo.org]

- 17. chemimpex.com [chemimpex.com]

- 18. Mode of action of 2-amino-6-chloro-1-deazapurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. echemi.com [echemi.com]

- 20. capotchem.com [capotchem.com]

- 21. Page loading... [guidechem.com]

An In-depth Technical Guide to Pyridinium Hydroxypropyl Sulfobetaine: From Industrial Applications to Research Frontiers

This guide provides a comprehensive technical overview of Pyridinium Hydroxypropyl Sulfobetaine, a zwitterionic compound with established industrial uses and significant, yet underexplored, potential in scientific research and drug development. We will delve into its core physicochemical properties, established applications, and the scientific rationale for its prospective use in advanced biomedical and pharmaceutical research, providing detailed methodologies for its synthesis and evaluation.

Part 1: Core Compound Profile and Physicochemical Properties

Pyridinium Hydroxypropyl Sulfobetaine, commonly abbreviated as PPS-OH, is a zwitterionic organic compound belonging to the sulfobetaine class. Its structure features a positively charged pyridinium head group and a negatively charged sulfonate group, connected by a three-carbon chain that includes a hydroxyl functional group. This unique molecular architecture dictates its physicochemical behavior and diverse applicability.

The definitive molecular formula for Pyridinium Hydroxypropyl Sulfobetaine is C₈H₁₁NO₄S. Based on this, the precise molecular weight is 217.24 g/mol .[1][2][3][4][5] This value is critical for all stoichiometric calculations in both synthesis and application protocols.

Caption: Molecular Structure of Pyridinium Hydroxypropyl Sulfobetaine (CAS: 3918-73-8).

It is crucial to distinguish Pyridinium Hydroxypropyl Sulfobetaine (CAS: 3918-73-8) from its close structural analog, 3-(1-Pyridinio)-1-propanesulfonate (CAS: 15471-17-7). The latter lacks the hydroxyl group on the propyl chain, a key functional group that enhances hydrophilicity and provides a site for potential chemical modification.[6][7][8][9]

Table 1: Physicochemical Properties of Pyridinium Hydroxypropyl Sulfobetaine

| Property | Value | Source(s) |

| IUPAC Name | 2-Hydroxy-3-(pyridin-1-ium-1-yl)propane-1-sulfonate | [1][10] |

| CAS Number | 3918-73-8 | [1][2][11] |

| Molecular Formula | C₈H₁₁NO₄S | [1][2][3][11] |

| Molecular Weight | 217.24 g/mol | [1][2][3][5] |

| Appearance | White to yellowish powder or colorless to light yellow liquid (in solution) | [1][3][11] |

| Water Solubility | 1280 g/L at 23°C | [1][2] |

| Density | ~1.30 g/cm³ | [1][2] |

| pH (Aqueous Sol.) | 2.0 - 7.0 | [3][12] |

Part 2: Established Industrial Application - Electroplating

The primary and most well-documented application of Pyridinium Hydroxypropyl Sulfobetaine is in the electroplating industry, specifically as a high-performance additive in bright nickel plating baths.[1][12]

-

Mechanism of Action: In an electroplating bath, the compound functions as a powerful leveling agent and brightener .[1] Leveling is the ability of the plating solution to preferentially fill in microscopic valleys and defects on the substrate surface faster than metal deposits on microscopic peaks. The zwitterionic nature of PPS-OH allows it to adsorb onto the cathode surface. Its adsorption is typically stronger on high-current-density areas (micropeaks), where it inhibits nickel deposition. This inhibition redirects metal ion deposition into the low-current-density areas (microvalleys), resulting in a smoother, more uniform, and highly reflective (bright) surface. The presence of the hydroxyl group enhances its solubility and stability in the acidic plating bath.

This established industrial use provides critical, field-proven insights into its behavior: it is a highly effective surfactant, stable in harsh chemical environments, and capable of modifying surface interactions at a molecular level. These are the very properties that make it an attractive candidate for biomedical and research applications.

Part 3: Translational Potential for Scientific Research and Drug Development

While direct citations of Pyridinium Hydroxypropyl Sulfobetaine in drug development literature are sparse, its molecular structure positions it as a compelling candidate for exploration. The broader classes of zwitterionic sulfobetaines and pyridinium salts are subjects of intense research in the biomedical field.[13][14][15][16] By analyzing its functional components, we can extrapolate its potential utility.

The Scientific Rationale: Functional Group Analysis

-

Zwitterionic Sulfobetaine Moiety: This is the key to biocompatibility. Zwitterionic surfaces are known to be highly resistant to nonspecific protein adsorption, bacterial adhesion, and biofilm formation—a phenomenon often referred to as "antifouling" or creating a "stealth" surface.[13][15] This resistance is attributed to the tightly bound layer of water molecules around the zwitterionic groups, which creates a physical and energetic barrier to protein binding.[17] This property is highly sought after for drug delivery vehicles (e.g., nanoparticles, liposomes) to prolong circulation time and for coating medical devices to prevent biofouling.[14]

-

Pyridinium Cation: The permanently cationic pyridinium group has well-documented antimicrobial properties.[16] Many pyridinium salts, such as cetylpyridinium chloride, are used as antiseptics. The cationic charge facilitates interaction with negatively charged bacterial cell membranes, leading to membrane disruption and cell death.[14][18] Incorporating this feature into a zwitterionic molecule offers the potential for creating materials that are simultaneously antimicrobial and biocompatible with mammalian cells.

-

Hydroxyl Group: The secondary alcohol on the propyl chain increases the molecule's hydrophilicity and provides a reactive handle for further chemical conjugation. This site could be used to attach drugs, targeting ligands, or to polymerize the molecule into functional biomaterials.

Potential Research Applications

-

Advanced Drug Delivery Formulations: PPS-OH could be investigated as a novel excipient for solubilizing and stabilizing therapeutic proteins or poorly soluble small molecules.[19][20] Its zwitterionic nature may prevent protein aggregation, a major challenge in biopharmaceutical formulation.[21] Furthermore, it could be used to functionalize the surface of nanocarriers, like gold nanoclusters or liposomes, to create long-circulating, biocompatible drug delivery systems with inherent antimicrobial properties.[14]

-

Protein Purification and Crystallization: Non-detergent sulfobetaines (NDSBs) are a class of compounds used to enhance the solubilization and refolding of proteins without forming micelles or denaturing them.[19] Given its structure, PPS-OH is a prime candidate for investigation as a novel NDSB. Its ability to reduce non-specific interactions could be beneficial in protein chromatography and in screening for protein crystallization conditions.

-

Biocompatible Coatings and Surface Modification: Medical implants, biosensors, and diagnostic devices are often plagued by biofouling. PPS-OH could be used to create zwitterionic surface coatings that resist protein and bacterial adhesion, improving the performance and longevity of these devices.

Part 4: Methodologies and Protocols

A core tenet of scientific integrity is the ability to replicate and validate findings. This section provides detailed, actionable protocols for the synthesis of Pyridinium Hydroxypropyl Sulfobetaine and a representative experimental workflow to evaluate its efficacy as a protein solubilizing agent.

Synthesis of Pyridinium Hydroxypropyl Sulfobetaine

The following one-pot synthesis protocol is adapted from established patent literature and is designed for laboratory-scale preparation.[4] The causality behind this workflow is to first create the sulfonated intermediate via a ring-opening reaction and then perform a nucleophilic substitution with pyridine to yield the final zwitterionic product.

Caption: One-pot synthesis workflow for Pyridinium Hydroxypropyl Sulfobetaine.

Step-by-Step Protocol:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, thermometer, and dropping funnel, dissolve sodium pyrosulfite (or sodium bisulfite) in deionized water. Adjust the pH of the solution to between 5.2 and 5.5 using a suitable buffer or dilute acid/base.[4] Causality: Maintaining this pH range is critical to suppress the hydrolysis of the starting material and minimize side reactions.

-

Intermediate Formation: While stirring, begin to slowly add epichlorohydrin dropwise from the dropping funnel. Maintain the reaction temperature between 40-70°C. An exothermic reaction will occur. Control the addition rate to keep the temperature within this range. After the addition is complete, continue stirring at this temperature for 2-4 hours to ensure the completion of the ring-opening reaction, forming sodium 3-chloro-2-hydroxypropanesulfonate.[4]

-

Zwitterion Synthesis: To the same flask containing the intermediate, add pyridine. The molar ratio of pyridine to the initial epichlorohydrin should be approximately stoichiometric (e.g., 0.95:1 to 1.05:1).[4]

-

Reflux: Heat the reaction mixture to reflux, maintaining a temperature between 95-110°C, for 10-14 hours.[4] Monitor the reaction progress using a suitable technique like TLC if a standard is available.

-

Initial Purification: After cooling, add a small amount of triethylamine (e.g., 5% of the pyridine mass) and stir for 1 hour. Causality: Triethylamine acts as a scavenger for unreacted precursors and acidic impurities.

-

Isolation: The product is now in an aqueous solution. It can be concentrated via rotary evaporation. For a solid product, further dehydration and precipitation from a suitable solvent (e.g., ethanol) may be necessary. Decolorization can be achieved by treating the solution with activated carbon.

Experimental Protocol: Protein Solubility Enhancement Assay

This protocol is a self-validating system to test the hypothesis that PPS-OH can act as a non-detergent solubilizing agent, analogous to commercial NDSBs.

Objective: To determine the efficacy of Pyridinium Hydroxypropyl Sulfobetaine in increasing the solubilization of a model membrane protein or a protein prone to aggregation compared to a standard buffer.

Materials:

-

Model Protein (e.g., lysozyme for aggregation studies, or a membrane protein extract).

-

Lysis/Extraction Buffer (e.g., Tris-HCl, pH 7.5).

-

Test Buffers: Lysis buffer containing increasing concentrations of PPS-OH (e.g., 0.1 M, 0.25 M, 0.5 M, 1.0 M).

-

Control Buffer: Lysis buffer alone.

-

BCA or Bradford Protein Assay Kit.

-

Spectrophotometer.

-

Centrifuge (capable of >10,000 x g).

Step-by-Step Methodology:

-

Sample Preparation: Prepare a stock of aggregated protein or a cell pellet containing membrane proteins. For this example, we use a cell pellet from an E. coli expression system.

-

Lysis and Solubilization: Resuspend identical amounts of the cell pellet in equal volumes of the Control Buffer and each of the Test Buffers containing PPS-OH.

-

Homogenization: Lyse the cells in each tube using a consistent method (e.g., sonication on ice for 3x 30-second bursts). Causality: Keeping the lysis energy constant across all samples is crucial for a valid comparison.

-

Incubation: Incubate the lysates on a rotator at 4°C for 30 minutes to allow for protein solubilization.

-

Clarification: Centrifuge all samples at >10,000 x g for 20 minutes at 4°C to pellet insoluble cellular debris and non-solubilized proteins.

-

Quantification: Carefully collect the supernatant from each tube. The supernatant contains the solubilized protein fraction.

-

Analysis: Determine the protein concentration in each supernatant sample using a BCA or Bradford protein assay according to the manufacturer's instructions. Self-Validation: The protocol is self-validating by including a no-additive control. The effectiveness of PPS-OH is directly measured by the fold-increase in soluble protein concentration compared to this baseline.

-

Data Presentation: Record the results in a table and plot the soluble protein concentration as a function of PPS-OH concentration. A positive dose-dependent response would validate its efficacy as a solubilizing agent.

Table 2: Example Data for Protein Solubilization Assay

| Condition | PPS-OH Concentration (M) | Soluble Protein (mg/mL) | Fold Increase vs. Control |

| Control | 0 | 1.2 | 1.0 |

| Test 1 | 0.1 | 1.8 | 1.5 |

| Test 2 | 0.25 | 2.5 | 2.1 |

| Test 3 | 0.5 | 3.1 | 2.6 |

| Test 4 | 1.0 | 3.3 | 2.8 |

Part 5: Safety and Handling

Pyridinium Hydroxypropyl Sulfobetaine is classified as an irritant. Standard laboratory safety precautions should be followed.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or chemical fume hood.

References

- Pyridinium Hydroxypropyl Sulfobetaine. (n.d.). Shree Ganesh Chemicals.

- Liu, P., et al. (2017). Biodegradable zwitterionic sulfobetaine polymer and its conjugate with paclitaxel for sustained drug delivery. PMC.

- McCarthy, C., et al. (n.d.). Novel zwitterionic densely charged neutral sulfobetaine polymeric micelles for oral delivery of therapeutic peptides: a proof-of-concept study. RSC Publishing.

- Yang, Y., et al. (2021). Controlling the pyridinium–zwitterionic ligand ratio on atomically precise gold nanoclusters allowing for eradicating Gram-positive drug-resistant bacteria and retaining biocompatibility. PMC.

- Yao, Y., et al. (2021). A Sulfobetaine Zwitterionic Polymer-Drug Conjugate for Multivalent Paclitaxel and Gemcitabine Co-Delivery. PMC.

- Pyridinium hydroxypropyl sulfobetaine. (n.d.). ChemBK.

- Yu, H., et al. (2024). Preparation of Zwitterionic Sulfobetaines and Study of Their Thermal Properties and Nanostructured Self-Assembling Features. National Institutes of Health.

- C8H11. (2012). PubChem.

- An assessment of the toxicity of pyridinium chlorides and their biodegradation intermediates. (1998). National Institutes of Health.

- PYRIDYL HYDROXYPROPANE SULFONATE (PPSOH). (n.d.). Ataman Kimya.

- Soluble Zwitterionic Poly(sulfobetaine) Destabilizes Proteins. (2018). PubMed.

- Controlling the pyridinium–zwitterionic ligand ratio on atomically precise gold nanoclusters allowing for eradicating Gram-positive drug-resistant bacteria and retaining biocompatibility. (n.d.). Royal Society of Chemistry.

- What is Sulfobetaine (SB) zwitterionic surfactants used for?. (2020). Hopax Fine Chemicals Blog.